

Application Note: Flow Cytometry Analysis of Mast Cell Degranulation Induced by HR-2

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Compound of Interest

Compound Name:

Mast Cell Degranulating Peptide
HR-2

Cat. No.:

B13392273

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Introduction

Mast cells are critical effector cells of the immune system, playing a central role in allergic reactions and inflammatory responses through a process known as degranulation. Upon activation, mast cells release a variety of potent inflammatory mediators, including histamine, proteases, and cytokines, from their cytoplasmic granules.[1] The study of mast cell degranulation is vital for understanding the mechanisms of allergies, anaphylaxis, and other mast cell-mediated diseases, as well as for the development of novel therapeutics.

A key method for quantifying mast cell activation and degranulation at the single-cell level is flow cytometry.[2] This powerful technique allows for the precise measurement of cell surface markers that change upon activation. One of the most reliable markers for degranulation is the protein CD63.[3] In resting mast cells, CD63 is primarily located on the membrane of intracellular granules. Upon stimulation and subsequent exocytosis, these granule membranes fuse with the plasma membrane, leading to the exposure of CD63 on the cell surface. The increase in surface CD63 expression can be readily detected by fluorescently labeled antibodies and quantified by flow cytometry.

HR-2, a 14-membered linear peptide isolated from the venom of the giant hornet Vespa orientalis, is a potent mast cell degranulating agent that initiates histamine release.[4][5] Understanding the cellular response to HR-2 is crucial for research into venom allergies and the broader mechanisms of mast cell activation. While the precise receptor for HR-2 is not



definitively established in the provided literature, its action is characteristic of many cationic secretagogues that activate mast cells via the Mas-related G protein-coupled receptor X2 (MRGPRX2), an IgE-independent pathway.[6][7][8]

This application note provides a detailed protocol for the analysis of mast cell degranulation induced by HR-2 using flow cytometry. The method described herein utilizes the human mast cell line LAD2, identifies mast cells using an anti-CD117 (c-Kit) antibody, and quantifies degranulation by measuring the surface expression of CD63.

Data Presentation

The following table summarizes hypothetical quantitative data from an experiment assessing HR-2 induced mast cell degranulation. The data illustrates a dose-dependent increase in the percentage of CD63-positive LAD2 cells following a 30-minute stimulation with HR-2.

Treatment Group	Concentration	Mean % CD63+ Cells	Standard Deviation
Unstimulated Control	0 μΜ	3.5%	± 0.8%
HR-2	0.1 μΜ	15.2%	± 2.1%
HR-2	1.0 μΜ	48.6%	± 4.5%
HR-2	10.0 μΜ	75.3%	± 5.9%
Positive Control (Substance P)	10 μΜ	72.8%	± 6.2%

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of HR-2 Induced Mast Cell Degranulation

This protocol details the steps for stimulating the human mast cell line LAD2 with the **Mast Cell Degranulating Peptide HR-2** and analyzing the degranulation response by flow cytometry.

A. Materials and Reagents



- Cells: LAD2 human mast cell line
- Media: StemPro-34 SFM supplemented with 100 ng/mL recombinant human Stem Cell Factor (SCF), 2 mM L-glutamine, 100 U/mL penicillin, and 50 μg/mL streptomycin.
- Stimulus: Mast Cell Degranulating Peptide HR-2 (lyophilized)
- Positive Control: Substance P
- Staining Buffer (FACS Buffer): Phosphate-Buffered Saline (PBS) with 2% Fetal Bovine Serum (FBS) and 0.1% Sodium Azide.
- Antibodies:
 - PE-conjugated anti-human CD63 antibody
 - APC-conjugated anti-human CD117 (c-Kit) antibody
 - PE-conjugated isotype control antibody
 - APC-conjugated isotype control antibody
- Viability Dye: DAPI (4',6-diamidino-2-phenylindole) or other suitable viability stain.
- Fixation Buffer (Optional): 1-4% Paraformaldehyde (PFA) in PBS.
- B. Cell Culture and Preparation
- Culture LAD2 cells in supplemented StemPro-34 SFM at 37°C in a 5% CO₂ incubator.
 Maintain cell density between 0.2 x 10⁶ and 0.5 x 10⁶ cells/mL.
- Gently collect the cells and centrifuge at 400 x g for 5 minutes at room temperature.
- Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium without SCF.
- Perform a cell count and adjust the cell concentration to 1 x 10⁶ cells/mL.
- C. Stimulation with HR-2



- Reconstitute lyophilized HR-2 peptide in sterile water or an appropriate buffer to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Prepare serial dilutions of HR-2 and the positive control (Substance P) in culture medium at 2x the final desired concentration. A typical concentration range to test for HR-2 would be from 0.1 μM to 10 μM.
- Aliquot 50 μL of the cell suspension (50,000 cells) into each well of a 96-well U-bottom plate.
- Add 50 μL of the 2x stimulus dilutions (HR-2, Substance P, or medium for the unstimulated control) to the appropriate wells.
- Gently mix and incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes. The optimal incubation time may need to be determined empirically (15-60 minutes).

D. Antibody Staining

- Following incubation, stop the degranulation process by placing the plate on ice or by adding 100 μL of cold FACS buffer.
- Centrifuge the plate at 400 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the cells in 50 μL of cold FACS buffer containing the PE-anti-CD63 and APC-anti-CD117 antibodies at their pre-determined optimal concentrations. Include isotype controls in separate wells.
- Incubate for 30 minutes at 4°C, protected from light.
- Wash the cells twice by adding 150 μ L of cold FACS buffer to each well, centrifuging at 400 x q for 5 minutes at 4°C, and decanting the supernatant.
- Resuspend the final cell pellet in 200 μL of FACS buffer.
- Just prior to analysis, add the viability dye according to the manufacturer's instructions.

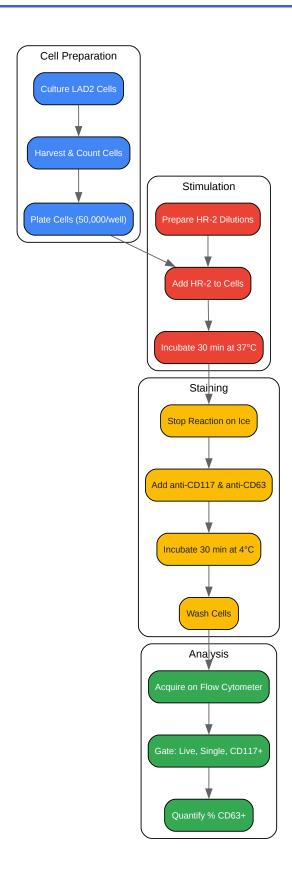
E. Flow Cytometry Acquisition and Analysis



- Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for APC and PE detection.
- Collect a sufficient number of events (e.g., 10,000-20,000 events in the mast cell gate) for statistical analysis.
- Gating Strategy:
 - Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
 - Gate on live cells by excluding cells positive for the viability dye.
 - From the live, single-cell population, identify the mast cell population based on high expression of CD117 (CD117-APC positive).
 - Within the CD117-positive mast cell gate, analyze the expression of CD63-PE. Set the gate for CD63 positivity based on the unstimulated control or the isotype control.
- Quantify the percentage of CD63-positive cells for each condition.

Visualizations Experimental Workflow



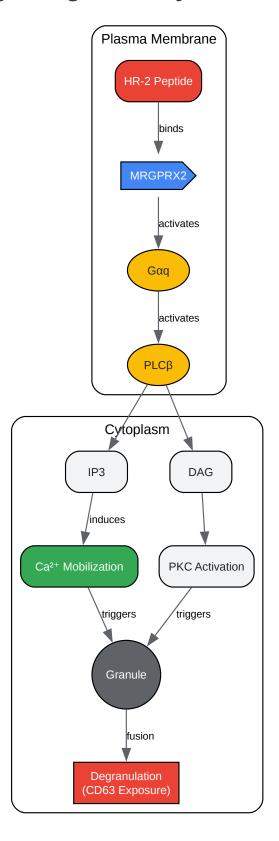


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Caption: Workflow for HR-2 induced mast cell degranulation analysis.



Hypothesized Signaling Pathway for HR-2



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